8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
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Description
8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C28H25NO5 and its molecular weight is 455.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthetic Approaches : Research has focused on the synthesis of complex quinoline derivatives and their analogs due to their potential biological activities. For example, the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, a PKC inhibitor, demonstrates the interest in synthesizing quinoline derivatives for potential therapeutic uses (Walz & Sundberg, 2000). These synthetic strategies could be relevant for synthesizing the compound of interest, emphasizing the importance of specific substituents for achieving desired biological activities.
Biological Activity : Research on related compounds indicates a strong interest in their biological activities, such as topoisomerase-I targeting activity and cytotoxicity against cancer cells. A study on 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h][1,6]naphthyridin-6-one and its nitro and amino derivatives highlights their potent antitumor activities (Singh et al., 2003). This suggests that modifications in the quinoline core structure can significantly impact the compound's pharmacological profile.
Antioxidant Properties : The exploration of novel quinoline derivatives for antioxidant properties showcases the versatility of these compounds. A study on 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and their antioxidant activities indicates that specific structural modifications can enhance these properties (Hassan et al., 2017). This research area could be relevant for developing compounds with potential therapeutic benefits in diseases associated with oxidative stress.
properties
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-17-4-7-20(12-18(17)2)27(30)23-16-29(15-19-5-8-21(32-3)9-6-19)24-14-26-25(33-10-11-34-26)13-22(24)28(23)31/h4-9,12-14,16H,10-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLQYYWSXJDJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
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